Potassium [3-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate
CAS No.:
Cat. No.: VC13454596
Molecular Formula: C10H12BF3KNO2
Molecular Weight: 285.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BF3KNO2 |
|---|---|
| Molecular Weight | 285.11 g/mol |
| IUPAC Name | potassium;trifluoro-[3-(2-methoxyethylcarbamoyl)phenyl]boranuide |
| Standard InChI | InChI=1S/C10H12BF3NO2.K/c1-17-6-5-15-10(16)8-3-2-4-9(7-8)11(12,13)14;/h2-4,7H,5-6H2,1H3,(H,15,16);/q-1;+1 |
| Standard InChI Key | NVXCKSQYHSZIKF-UHFFFAOYSA-N |
| SMILES | [B-](C1=CC(=CC=C1)C(=O)NCCOC)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC(=CC=C1)C(=O)NCCOC)(F)(F)F.[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The compound’s systematic name, potassium trifluoro({4-[(2-methoxyethyl)carbamoyl]phenyl})boranuide, reflects its structural components:
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A phenyl ring substituted at the para-position with a trifluoroborate group (BF₃⁻K⁺).
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A 2-methoxyethylamine carboxamide moiety (-NH-C(O)-CH₂CH₂-OCH₃) at the meta-position .
The IUPAC name emphasizes the borate anion’s coordination geometry and the potassium counterion, while alternative names highlight functional groups (e.g., Potassium 3-(2-methoxyethylaminocarbonyl)phenyltrifluoroborate) .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₂BF₃KNO₂ | |
| Average mass | 285.115 g/mol | |
| Monoisotopic mass | 285.055025 Da | |
| Physical form | Solid (colorless to pale yellow) | |
| Storage conditions | Cool, dry environment |
The trifluoroborate group enhances stability compared to boronic acids, reducing protodeboronation and oxidation risks . The 2-methoxyethylamine side chain introduces polarity, improving solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .
Synthesis and Manufacturing
General Synthetic Routes
The synthesis typically involves two stages:
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Formation of the boronic acid precursor:
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Conversion to trifluoroborate salt:
Example protocol (adapted from ):
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React 3-carboxyphenylboronic acid (1.0 equiv) with 2-methoxyethylamine (1.2 equiv) in THF using DCC as a coupling agent.
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Isolate the intermediate boronic acid-carboxamide via filtration and recrystallization.
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Treat the boronic acid with KHF₂ (3.0 equiv) in methanol/water (3:1) at 0–5°C.
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Precipitate the product by adding diethyl ether; yield: 70–85% .
Reactivity and Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a trifluoroborate, this compound participates in palladium-catalyzed cross-coupling reactions with aryl/alkenyl halides or triflates . The reaction mechanism involves:
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Transmetallation: The trifluoroborate transfers the aryl group to palladium(II), forming a Pd-Ar intermediate.
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Reductive elimination: The Pd center couples the aryl group with an organic electrophile (e.g., aryl bromide) .
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Catalyst: PdCl₂(dppf) (5–10 mol%).
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Base: Cs₂CO₃ (3.0 equiv).
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Solvent: THF/H₂O (4:1).
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Temperature: 80–100°C.
This method enables the synthesis of biaryl structures with electron-donating groups, which are prevalent in pharmaceuticals and agrochemicals .
Functional Group Compatibility
The 2-methoxyethylamine carboxamide moiety remains intact under cross-coupling conditions, demonstrating compatibility with:
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Aryl bromides/chlorides (e.g., 4-bromotoluene).
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Heteroaryl electrophiles (e.g., 5-bromopyridine).
Notably, the methoxy group resists demethylation even at elevated temperatures, as confirmed by ¹H NMR analysis .
Future Directions and Research Opportunities
Expanding Cross-Coupling Scope
Recent advances in nickel catalysis could enable couplings with alkyl electrophiles, which are challenging for palladium-based systems . For example, Ni(cod)₂ with N-heterocyclic carbene (NHC) ligands may facilitate reactions with secondary alkyl bromides .
Biomedical Applications
The 2-methoxyethylamine group is a common motif in kinase inhibitors and antibody-drug conjugates (ADCs) . Functionalizing this trifluoroborate with targeting moieties (e.g., folate) could yield boron-containing prodrugs for neutron capture therapy .
Sustainable Manufacturing
Efforts to reduce solvent waste (e.g., using microwave-assisted synthesis) and replace toxic reagents (e.g., KHF₂ with KF) are underway .
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